Cas no 2228637-33-8 (2-(1-benzothiophen-3-yloxy)ethan-1-amine)

2-(1-benzothiophen-3-yloxy)ethan-1-amine 化学的及び物理的性質
名前と識別子
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- 2-(1-benzothiophen-3-yloxy)ethan-1-amine
- EN300-1806094
- 2228637-33-8
-
- インチ: 1S/C10H11NOS/c11-5-6-12-9-7-13-10-4-2-1-3-8(9)10/h1-4,7H,5-6,11H2
- InChIKey: JCSRUGMYJQRQRG-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C2C=CC=CC1=2)OCCN
計算された属性
- せいみつぶんしりょう: 193.05613515g/mol
- どういたいしつりょう: 193.05613515g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 63.5Ų
2-(1-benzothiophen-3-yloxy)ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1806094-0.25g |
2-(1-benzothiophen-3-yloxy)ethan-1-amine |
2228637-33-8 | 0.25g |
$1183.0 | 2023-09-19 | ||
Enamine | EN300-1806094-2.5g |
2-(1-benzothiophen-3-yloxy)ethan-1-amine |
2228637-33-8 | 2.5g |
$2520.0 | 2023-09-19 | ||
Enamine | EN300-1806094-1.0g |
2-(1-benzothiophen-3-yloxy)ethan-1-amine |
2228637-33-8 | 1g |
$1286.0 | 2023-06-02 | ||
Enamine | EN300-1806094-5.0g |
2-(1-benzothiophen-3-yloxy)ethan-1-amine |
2228637-33-8 | 5g |
$3728.0 | 2023-06-02 | ||
Enamine | EN300-1806094-1g |
2-(1-benzothiophen-3-yloxy)ethan-1-amine |
2228637-33-8 | 1g |
$1286.0 | 2023-09-19 | ||
Enamine | EN300-1806094-10g |
2-(1-benzothiophen-3-yloxy)ethan-1-amine |
2228637-33-8 | 10g |
$5528.0 | 2023-09-19 | ||
Enamine | EN300-1806094-0.1g |
2-(1-benzothiophen-3-yloxy)ethan-1-amine |
2228637-33-8 | 0.1g |
$1131.0 | 2023-09-19 | ||
Enamine | EN300-1806094-10.0g |
2-(1-benzothiophen-3-yloxy)ethan-1-amine |
2228637-33-8 | 10g |
$5528.0 | 2023-06-02 | ||
Enamine | EN300-1806094-5g |
2-(1-benzothiophen-3-yloxy)ethan-1-amine |
2228637-33-8 | 5g |
$3728.0 | 2023-09-19 | ||
Enamine | EN300-1806094-0.5g |
2-(1-benzothiophen-3-yloxy)ethan-1-amine |
2228637-33-8 | 0.5g |
$1234.0 | 2023-09-19 |
2-(1-benzothiophen-3-yloxy)ethan-1-amine 関連文献
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2. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
2-(1-benzothiophen-3-yloxy)ethan-1-amineに関する追加情報
Comprehensive Overview of 2-(1-benzothiophen-3-yloxy)ethan-1-amine (CAS No. 2228637-33-8)
2-(1-benzothiophen-3-yloxy)ethan-1-amine, with the CAS number 2228637-33-8, is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This compound, characterized by its benzothiophene core and ethoxyamine side chain, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. Researchers and industry professionals are increasingly interested in its potential applications, particularly in drug discovery and functional material development.
The structural motif of benzothiophene is a key feature of this compound, contributing to its electronic and binding properties. This aromatic heterocycle is known for its stability and versatility, often utilized in the design of pharmaceutical agents and organic semiconductors. The ethoxyamine moiety further enhances its reactivity, enabling diverse functionalization pathways. Such characteristics align with current trends in precision medicine and green chemistry, where efficient and sustainable synthesis methods are prioritized.
In recent years, the demand for high-purity intermediates like 2-(1-benzothiophen-3-yloxy)ethan-1-amine has surged, driven by advancements in small-molecule therapeutics and catalysis. Its CAS registry number 2228637-33-8 ensures precise identification in global chemical databases, facilitating regulatory compliance and research reproducibility. Frequently searched questions include: "How to synthesize 2-(1-benzothiophen-3-yloxy)ethan-1-amine?" and "What are the applications of benzothiophene derivatives?"—reflecting the compound's relevance in both academic and industrial settings.
From an SEO perspective, this compound intersects with trending topics such as biodegradable materials and targeted drug delivery systems. Its potential role in cancer research and neurodegenerative disease studies further amplifies its visibility in scientific literature. Analytical techniques like HPLC and NMR spectroscopy are commonly employed to characterize its purity and structural integrity, addressing another frequent query: "How to analyze 2-(1-benzothiophen-3-yloxy)ethan-1-amine?"
In summary, 2-(1-benzothiophen-3-yloxy)ethan-1-amine (CAS 2228637-33-8) represents a critical building block in modern chemistry. Its multifaceted applications and alignment with cutting-edge research underscore its importance. As innovation continues, this compound is poised to play a pivotal role in addressing challenges across healthcare, energy storage, and environmental science.
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